N,N'-Bis(3-chloro-2-methylphenyl)urea
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Overview
Description
1,3-Bis(3-chloro-2-methylphenyl)urea is an organic compound with the molecular formula C15H14Cl2N2O It is characterized by the presence of two 3-chloro-2-methylphenyl groups attached to a central urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bis(3-chloro-2-methylphenyl)urea typically involves the reaction of 3-chloro-2-methylaniline with phosgene or a phosgene substitute, such as triphosgene, in the presence of a base like pyridine. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 3-chloro-2-methylaniline to form the desired urea derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing the production of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(3-chloro-2-methylphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are typically substituted urea derivatives, where the chlorine atoms are replaced by the nucleophiles.
Oxidation and Reduction: The products depend on the specific conditions and reagents used but may include hydroxylated or dechlorinated derivatives.
Scientific Research Applications
1,3-Bis(3-chloro-2-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-bis(3-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt various biological processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
- 1,3-Bis(4-chloro-2-methylphenyl)urea
- 1,3-Bis(2,3-dichlorophenyl)urea
- 1,3-Bis(4-fluorophenyl)urea
- 1,3-Bis(2-methoxy-5-methylphenyl)urea
Uniqueness: 1,3-Bis(3-chloro-2-methylphenyl)urea is unique due to the specific positioning of the chloro and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different binding affinities and selectivities compared to similar compounds .
Conclusion
1,3-Bis(3-chloro-2-methylphenyl)urea is a compound with diverse applications in scientific research and industry Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the study of enzyme inhibition
Properties
Molecular Formula |
C15H14Cl2N2O |
---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
1,3-bis(3-chloro-2-methylphenyl)urea |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-11(16)5-3-7-13(9)18-15(20)19-14-8-4-6-12(17)10(14)2/h3-8H,1-2H3,(H2,18,19,20) |
InChI Key |
LBQBQPFLWWVOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
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